Cas no 12584-83-7 (Cobrotoxin)

Cobrotoxin structure
Cobrotoxin structure
Produktname:Cobrotoxin
CAS-Nr.:12584-83-7
MF:C277H443N97O98S8
MW:6956.59246659279
CID:214490
PubChem ID:16132280

Cobrotoxin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • COBRATOXIN
    • Cobra Neurotoxin Proteins
    • ALPHA-COBRATOXIN FROM NAJA ATRA
    • 11103-42-7
    • 12584-83-7
    • Cobrotoxin (reduced)
    • UNII-M9RL1JF99O
    • M9RL1JF99O
    • Cobrotoxin
    • Inchi: InChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)
    • InChI-Schlüssel: BVGLZNQZEYAYBJ-UHFFFAOYSA-N
    • Lächelt: NC(NCCCC(NC(C(NC(C(NC(C(NC(C(CC1=CC=C(O)C=C1)NC(CNC(C(NC(C(NC(C(NC(C(NC(C(CC1=CNC2=CC=CC=C12)NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(CNC(CNC(C(NC(C(NC(CNC(C(NC(C(NC(C(NC(C1CCCN1C(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(CC(C)C)N)=O)CCC(=O)O)=O)CS)=O)CC1=CN=CN1)=O)CC(=O)N)=O)CCC(=O)N)=O)CCC(=O)N)=O)CO)=O)CO)=O)CCC(=O)N)=O)C(O)C)=O)=O)C(O)C)=O)C(O)C)=O)C(O)C)=O)=O)CS)=O)CO)=O)=O)=O)CCC(=O)O)=O)C(O)C)=O)CC(=O)N)=O)CS)=O)CC1=CC=C(O)C=C1)=O)CCCCN)=O)CCCCN)=O)CCCNC(=N)N)=O)=O)CCCNC(=N)N)=O)CC(=O)O)=O)CC1=CN=CN1)=O)CCCNC(=N)N)=O)=O)=O)CCCNC(=N)N)=O)C(O)C)=O)CCC(=O)O)=O)C(NCC(NC(C(NCC(NC(C(N1CCCC1C(NC(C(NC(C(NC(C(NC(C(NCC(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(=O)O)CC(=O)N)=O)CC(=O)N)=O)CS)=O)CCCNC(=N)N)=O)CC(=O)O)=O)C(O)C)=O)C(O)C)=O)CS)=O)CS)=O)CC(=O)N)=O)C(CC)C)=O)CCC(=O)O)=O)C(CC)C)=O)=O)CC(=O)N)=O)CCCCN)=O)C(C)C)=O)CO)=O)=O)CS)=O)=O)CS)=O)=O)=N

Berechnete Eigenschaften

  • Genaue Masse: 6949.0229
  • Monoisotopenmasse: 6952.042866
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 122
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 116
  • Schwere Atomanzahl: 480
  • Anzahl drehbarer Bindungen: 237
  • Komplexität: 18100
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 65
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -50.6
  • Topologische Polaroberfläche: 3250

Experimentelle Eigenschaften

  • PSA: 3229.58000000001

Cobrotoxin Sicherheitsinformationen

  • WGK Deutschland:3
  • RTECS:GG4220000
  • Lagerzustand:−20°C
Empfohlene Lieferanten
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd